2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole
Description
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1-methylimidazole |
InChI |
InChI=1S/C7H11N3S/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
QNLOJFMDSGTJBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole generally involves the nucleophilic substitution or coupling of an azetidine derivative with a 2-substituted imidazole sulfur electrophile or vice versa. The key step is the formation of the sulfanyl (thioether) bond linking the azetidine ring to the imidazole core.
Specific Synthetic Routes
Thiolation of 1-Methyl-1H-imidazole Derivatives with Azetidine Precursors
-
- 1-methyl-1H-imidazole or its 2-halogenated derivative
- Azetidin-3-thiol or azetidine-3-thiol derivatives
-
- Base-mediated nucleophilic substitution (e.g., using K2CO3 or NaH) in polar aprotic solvents such as DMF or DMSO
- Heating to moderate temperatures (60–120 °C) to promote substitution
- Possible use of phase transfer catalysts to enhance yield
Mechanism:
The azetidine thiolate anion attacks the electrophilic carbon at the 2-position of the imidazole ring (usually halogenated), displacing the leaving group and forming the sulfanyl linkage.
Aza-Michael Addition Followed by Cyclization
Some synthetic protocols involve aza-Michael addition of azetidine amines to activated vinyl sulfides or imidazole derivatives bearing Michael acceptors, followed by intramolecular cyclization to form the azetidine-sulfanyl-imidazole structure.
This method has been reported to provide good yields and allows for structural diversity by varying substituents on the imidazole or azetidine rings.
Coupling via Sulfonyl Chlorides and Subsequent Reduction
An alternative route involves the formation of sulfonyl derivatives (e.g., azetidine-3-sulfonyl chlorides) followed by coupling with methylimidazole derivatives under basic conditions, then reduction of the sulfone to the sulfanyl compound.
This method is less common but useful for introducing sulfonyl-linked analogs and then selectively reducing to the sulfanyl compound.
Representative Synthetic Procedure (From Vulcanchem Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-methyl-1H-imidazole + 2-halogenated intermediate | Halogenation at 2-position if needed | Purity depends on halogenation step |
| 2 | Azetidin-3-thiol + base (K2CO3) in DMF, 80 °C | Nucleophilic substitution forming thioether | Moderate to high yields (50-85%) |
| 3 | Purification by column chromatography | Isolation of pure this compound | Characterization by NMR, MS |
Spectral and Analytical Characterization
NMR (Nuclear Magnetic Resonance):
- Proton NMR shows characteristic signals for azetidine ring protons (multiplets around 2.5–3.5 ppm)
- Methyl group on imidazole appears as a singlet near 3.8 ppm
- Imidazole ring protons resonate between 6.5–7.5 ppm
-
- Molecular ion peak at m/z 170 (M+1) consistent with molecular weight 169.25 g/mol
-
- Characteristic C–S stretching vibrations near 700–750 cm⁻¹
- Imidazole N–H stretch if present, otherwise methyl substitution confirmed by absence
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-halogenated imidazole + azetidine thiol | SN2 substitution | Base, DMF, 60–120 °C | Straightforward, good yields | Requires halogenated precursor |
| Aza-Michael addition + cyclization | Azetidine amine + vinyl sulfide/imidzole Michael acceptor | Michael addition + cyclization | Heating, base or catalyst | Allows structural diversity | Multi-step, moderate complexity |
| Sulfonyl chloride coupling + reduction | Azetidine sulfonyl chloride + methylimidazole | Coupling + reduction | Basic conditions, reducing agent | Access to sulfonyl analogs | Longer synthesis, more steps |
Research Findings and Applications
- The azetidine moiety acts as a pharmacophore, enhancing binding affinity in biological systems through conformational rigidity and hydrogen bonding capability.
- The imidazole ring contributes to binding via π-π stacking and coordination with metal centers or enzyme active sites.
- This compound is explored for potential medicinal chemistry applications, including enzyme inhibition and receptor modulation.
- Recent studies emphasize the importance of the sulfanyl linkage in modulating biological activity and improving pharmacokinetic properties.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antibiotic or antiviral agent.
Industry: It is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Research Findings and Challenges
- Biological Data Gap : Direct activity data for the azetidine compound are absent, necessitating extrapolation from analogues. For instance, Jak2 inhibitors require precise substituent geometry , which azetidine may provide.
- Synthetic Optimization : Azetidine’s strained ring may complicate synthesis, requiring milder conditions than those used for thiaselenin derivatives .
Biological Activity
2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is a heterocyclic compound characterized by the presence of an azetidine ring and an imidazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an antibiotic and antiviral agent. The unique structural features of this compound contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C7H11N3S, with a molecular weight of approximately 169.25 g/mol. The compound's structure includes a sulfur atom bonded to the azetidine ring, which plays a crucial role in its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting enzymes or binding to receptors that modulate biological processes. The azetidine ring can act as a pharmacophore, while the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Antiviral Potential
Research suggests that the compound could also possess antiviral activity, potentially through mechanisms similar to those observed in other imidazole derivatives. It may interfere with viral replication or inhibit viral enzymes .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study on hybrid imidazole derivatives demonstrated significant anticancer effects against various human cancer cell lines, suggesting that similar mechanisms may be applicable to our compound .
- Inhibition Studies : Compounds with structural similarities have shown inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, indicating potential anti-inflammatory properties .
Research Applications
The unique structure of this compound offers several research applications:
- Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.
- Medicine : Investigated for its potential use in drug development as an antibiotic or antiviral agent.
- Industry : Utilized in producing specialty chemicals and materials with specific properties.
Q & A
Q. What are the optimal synthetic routes for 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?
Synthesis typically involves coupling azetidine derivatives with imidazole precursors under controlled conditions. For analogous compounds (e.g., benzimidazole derivatives), reactions are optimized using solvents like THF or DMF, catalysts such as NaH, and temperatures ranging from 0°C to reflux. Yields can be enhanced by adjusting stoichiometry (e.g., 1.1–1.5 equivalents of sulfonyl chloride) and employing inert atmospheres to prevent side reactions . Post-synthesis purification via flash chromatography (hexane:ethyl acetate gradients) is common .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., δ 3.71 ppm for methoxy groups ) and carbon backbone.
- IR Spectroscopy : Identifies functional groups (e.g., S–S stretches at ~500 cm⁻¹ in disulfides ).
- TLC/HPLC : Monitors reaction progress and purity (Rf values in hexane:ethyl acetate systems ).
- Elemental Analysis : Validates stoichiometry (e.g., ≤0.4% deviation between calculated and experimental C/H/N values ).
Q. What software tools are essential for crystallographic analysis of this compound?
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small molecules and high-resolution data .
- OLEX2 : Integrates visualization, refinement, and validation tools, streamlining workflows from data collection to publication .
- Mercury CSD : Visualizes intermolecular interactions (e.g., H-bonding, π-stacking) and calculates void volumes .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for derivatives of this compound?
- Disorder Modeling : For flexible groups (e.g., cyclopentadienyl rings), refine using partial occupancy or constrained isotropic displacement parameters .
- Twinning Detection : Use SHELXL’s BASF parameter to quantify twin fractions. For chiral space groups (e.g., P212121), confirm absence of inversion twinning via Flack x parameter .
- Validation : Cross-check with Rint values (<5% for high-quality datasets) and Hirshfeld surface analysis .
Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results?
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., imidazole rings binding to enzyme active sites ).
- MD Simulations : Assess stability of binding poses over 100+ ns trajectories.
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., sulfanyl groups as H-bond acceptors ).
Q. How is regioselectivity controlled during functionalization of the imidazole core?
- Directing Groups : Use sulfonyl or benzyl groups to block reactive sites .
- Catalysis : Pd-mediated cross-coupling for C–H activation at specific positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the azetidine sulfur .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., µW irradiation vs. conventional heating ).
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CIF validation .
- Safety Protocols : Handle sulfanyl intermediates under N2 to prevent oxidation, and use PPE for irritant byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
